molecular formula C23H34N4O2S2 B2797414 5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946241-38-9

5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2797414
CAS No.: 946241-38-9
M. Wt: 462.67
InChI Key: WTGQBXLGHDOZFK-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H34N4O2S2 and its molecular weight is 462.67. The purity is usually 95%.
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Properties

IUPAC Name

5-ethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2S2/c1-4-20-8-10-23(30-20)31(28,29)24-17-22(27-14-12-25(2)13-15-27)19-7-9-21-18(16-19)6-5-11-26(21)3/h7-10,16,22,24H,4-6,11-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGQBXLGHDOZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring linked to a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline and piperazine moieties suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes like respiration and acid-base balance. For instance, sulfonamides have been reported to exhibit inhibitory effects on various CA isoforms, particularly hCA II and tumor-associated isoforms like hCA IX and XII .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, particularly against herpes simplex virus (HSV). For example, related sulfonamides have shown potent anti-HSV activity with low effective doses .
  • Anti-inflammatory Effects : The inhibition of c-Jun N-terminal kinases (JNKs) by thiophene sulfonamides has been linked to reduced inflammation in various models . This suggests that the compound may also exert anti-inflammatory effects through similar pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds and their mechanisms:

Compound Target Activity IC50/ED50
5-Ethyl Thiophene SulfonamidehCA IIInhibitionSubnanomolar range
5-Ethyl Thiophene SulfonamideHSVAntiviral ActivityED50 < 0.25 µM
5-Ethyl Thiophene SulfonamideJNKAnti-inflammatoryIC50 ~ 0.6 µM

Case Studies

  • Antiviral Studies : In a study examining the antiviral properties of thiophene derivatives, it was found that compounds similar to this compound exhibited significant inhibition of HSV replication in vitro. The effective doses were significantly lower than those for traditional antiviral agents .
  • Enzyme Inhibition Studies : A series of thiophene sulfonamides were evaluated for their ability to inhibit carbonic anhydrases. Results indicated that certain derivatives exhibited high selectivity and potency against tumor-associated isoforms compared to cytosolic forms . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Inflammation Models : In vivo studies demonstrated that related compounds could significantly reduce markers of inflammation in animal models, suggesting potential for therapeutic use in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 5-ethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. For instance, derivatives of tetrahydroquinoline have shown efficacy against breast and prostate cancer by inducing apoptosis in malignant cells .

Neuroprotective Effects

The compound's neuroprotective potential is noteworthy, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). Heterocyclic compounds similar to this sulfonamide have been investigated for their ability to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in AD pathology .

Enzyme Inhibition

This compound has been shown to act as an inhibitor of key enzymes involved in various biochemical pathways. Its sulfonamide group may interact with the active sites of these enzymes, leading to altered metabolic processes that can inhibit tumor growth or protect neuronal cells from degeneration .

Interaction with Receptors

The compound may also interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction could result in enhanced mood and cognitive function, making it a candidate for further exploration in treating mood disorders and cognitive impairments .

Case Studies

StudyFindings
Study on Anticancer Activity A study demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms .
Neuroprotective Study Research highlighted that similar compounds reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's Disease .
Enzyme Inhibition Assay The compound was shown to effectively inhibit acetylcholinesterase activity at low micromolar concentrations, suggesting potential for AD treatment .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) participates in nucleophilic substitution and hydrolysis under varying conditions:

Reaction Pathways

Reaction TypeConditionsProducts/OutcomesSource
AlkylationChloroacetyl chloride, DMF, 0°CChloroacetamide derivatives
Hydrazine substitutionHydrazine hydrate, ethanol, ΔHydrazinylacetamide derivatives
Acid-catalyzed hydrolysisConcentrated HCl, aqueous mediumSulfonic acid + amine byproducts

For example, treatment with chloroacetyl chloride forms intermediates that react with coumarin derivatives in DMF/K2_2CO3_3 to yield hybrid sulfonamide-coumarin compounds .

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation :

Key Reactions

  • Sulfonation : Concentrated H2_2SO4_4 at 50°C introduces sulfonic acid groups at the 5-position .

  • Nitration : HNO3_3/H2_2SO4_4 mixture generates nitro-thiophene derivatives, which are precursors for amine-coupled analogs .

  • Oxidation : H2_2O2_2/acetic acid converts thiophene to thiophene-1,1-dioxide, enhancing electrophilicity .

Tetrahydroquinoline and Piperazine Interactions

The tetrahydroquinoline and piperazine moieties enable hydrogenation and alkylation :

Hydrogenation

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the tetrahydroquinoline’s unsaturated bonds, altering conformational stability .

Piperazine Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts, modulating solubility and bioactivity .

Biological Target Interactions

The compound exhibits dose-dependent enzyme inhibition :

Target EnzymeIC50_{50} (nM)Assay TypeSource
RORγt (Nuclear Receptor)0.5–5TR-FRET/FP assays
Carbonic Anhydrase IX12.3Fluorescence

Mechanistic studies suggest the sulfonamide group chelates zinc ions in enzyme active sites, while the thiophene ring engages in π-π stacking with aromatic residues .

Comparative Analysis of Analogues

Structural analogs demonstrate varied reactivity profiles:

Compound NameKey ModificationsReactivity Highlights
N-(2-(Benzo[d] dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamideBromobenzene substitutionEnhanced electrophilic aromatic substitution
5-Ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamidePropionyl group additionIncreased hydrolytic stability
3,5-Dimethyl-N-[2-(piperidin-1-yl)phenyl]thiophene-2-sulfonamideMethyl-thiophene substitutionImproved metabolic resistance

Synthetic Methodology

Key steps in synthesis involve:

  • Amide coupling : HATU/DIPEA-mediated reaction between 4,5,6,7-tetrahydro-benzothiophene carboxylic acid and amines .

  • Piperazine functionalization : CDI-activated carbamate formation with 2,4-dimethylpiperidine .

  • Purification : Chiral chromatography for enantiomeric separation (>98% ee) .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for drug discovery and materials science. Further studies are warranted to explore its catalytic and photochemical properties.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including cyclization of the tetrahydroquinoline core, sulfonamide coupling, and introduction of the 4-methylpiperazine moiety. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) require precise cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in nucleophilic substitutions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .
  • Yield optimization : Stepwise monitoring via TLC or LC-MS identifies bottlenecks, such as incomplete ring closure or sulfonamide formation .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity in sulfonamide attachment and methylpiperazine substitution .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns .
  • HPLC : Quantifies purity and identifies trace impurities from side reactions (e.g., over-alkylation) .
  • Infrared spectroscopy (IR) : Verifies functional groups (e.g., S=O stretching at ~1150 cm⁻¹) .

Q. How can researchers conduct preliminary biological activity screening?

Initial assays should focus on target-agnostic screens:

  • Cellular viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity in cancer or primary cell lines .
  • Enzyme inhibition : Test against kinases or proteases due to the compound’s sulfonamide group, which often interacts with catalytic residues .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) evaluate affinity, leveraging the tetrahydroquinoline scaffold’s potential for CNS targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Analog synthesis : Replace the ethyl group with bulkier alkyl chains or fluorinated substituents to modulate lipophilicity and metabolic stability .
  • Piperazine modifications : Substitute 4-methylpiperazine with morpholine or thiomorpholine to alter solubility and target engagement .
  • Thiophene ring substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance sulfonamide electrophilicity .
  • Data-driven SAR : Use clustering algorithms to correlate structural variations with activity data from high-throughput screens .

Q. What methodologies resolve contradictions in biological activity data across assays?

  • Assay standardization : Normalize conditions (e.g., pH, serum concentration) to minimize variability in cellular models .
  • Impurity profiling : Use LC-MS/MS to identify bioactive impurities (e.g., unreacted intermediates) that may skew results .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography for target engagement .

Q. How can computational modeling predict this compound’s mechanism of action?

  • Molecular docking : Screen against structural databases (e.g., PDB) to identify potential targets (e.g., carbonic anhydrase isoforms) .
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in target proteins over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate permeability, CYP inhibition, and plasma protein binding .

Q. What strategies validate the compound’s target specificity in complex biological systems?

  • Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target interactions .
  • CRISPR/Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assays : Monitor protein thermal stability shifts upon compound binding to infer direct interaction .

Q. How can researchers address solubility challenges for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts for improved pharmacokinetics .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

  • Catalytic methods : Employ Pd/C or enzyme-mediated catalysis for atom-efficient steps (e.g., Suzuki couplings) .
  • Solvent recycling : Implement closed-loop systems for DCM or THF recovery .
  • Microwave-assisted synthesis : Reduce reaction times and energy consumption for thermally demanding steps .

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